![molecular formula C12H10N4S B2654061 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-06-4](/img/structure/B2654061.png)

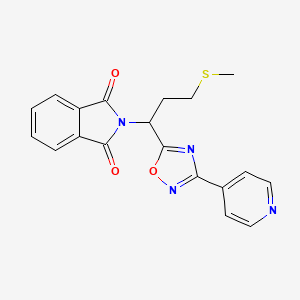

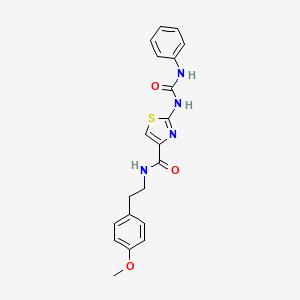

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial and Antifungal Activities : Desai, Jadeja, and Khedkar (2022) explored the synthesis of sulfur-containing pyrazole-pyridine hybrids, demonstrating antimicrobial activity against bacterial and fungal strains. These compounds were evaluated using the Mueller–Hinton broth method, showing promising results against E. coli and C. albicans. A molecular docking study suggested significant binding affinity, hinting at their potential mechanism of action (Desai, Jadeja, & Khedkar, 2022).

Antiviral Activities : Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized derivatives starting from a similar structural foundation, assessing their cytotoxicity and antiviral effects against HSV1 and HAV-MBB. This work emphasizes the versatility of pyrazole-pyridine compounds in developing potential antiviral agents (Attaby et al., 2006).

Anticancer Potential : Ivasechko, Yushyn, Roszczenko, et al. (2022) reported on novel pyridine-thiazole hybrid molecules showing high antiproliferative activity against various cancer cell lines. The selectivity and mechanism of action, potentially through inducing genetic instability in tumor cells, were highlighted, proposing these hybrids as perspective anticancer agents (Ivasechko et al., 2022).

Chemical Synthesis and Characterization

Regioselective Synthesis : Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) achieved the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using a rapid method that produced the products in excellent yields, showcasing the synthetic versatility and potential applications of these heterocyclic compounds in various fields (Nikpassand et al., 2010).

Mechanoluminescent Properties : Huang, Tu, Chi, et al. (2013) discussed Pt(II) complexes with pyrazole chelates showing mechanoluminescence. This property, along with their potential in OLEDs, underscores the importance of structural design in achieving specific optical properties, suggesting avenues for research into lighting and display technologies (Huang et al., 2013).

Propiedades

IUPAC Name |

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-11(10-4-7-14-16-10)17-12(15-8)9-2-5-13-6-3-9/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOCHCMRZJNXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)